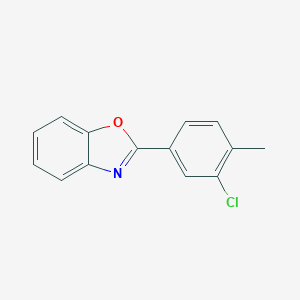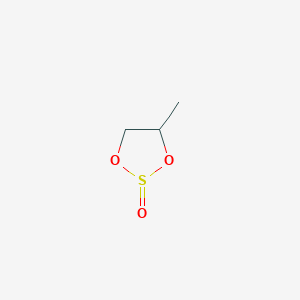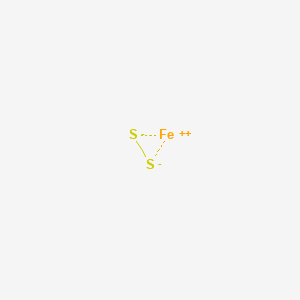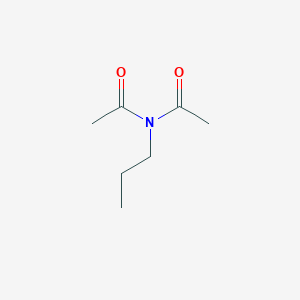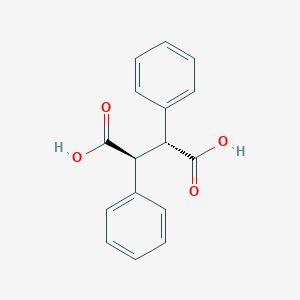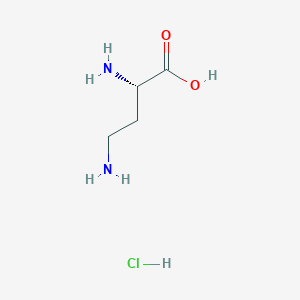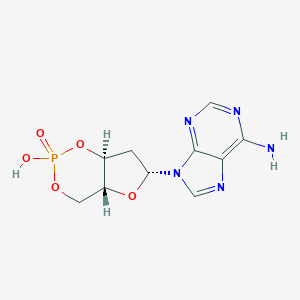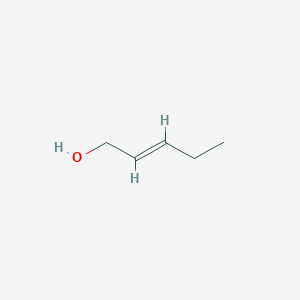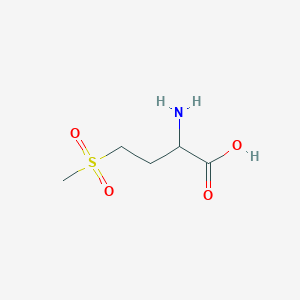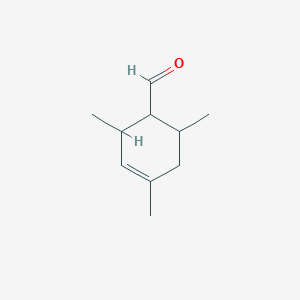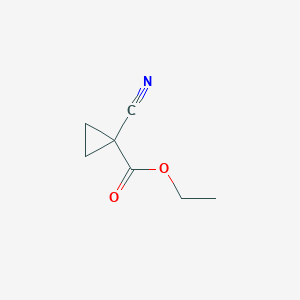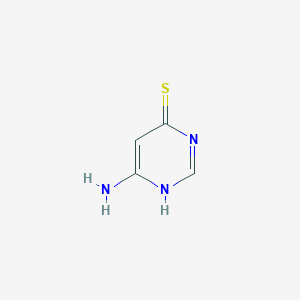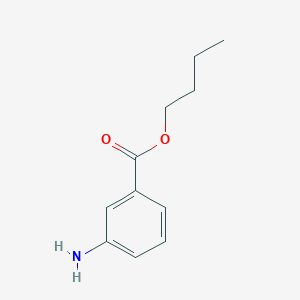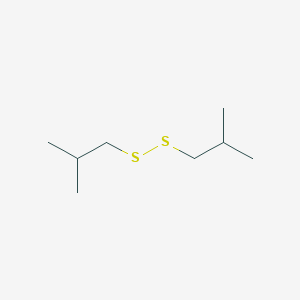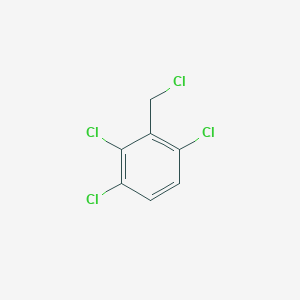
1,2,4-Trichloro-3-(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-3-(chloromethyl)benzene, also known as TCMB, is an organic compound that belongs to the family of chlorinated benzenes. It is a colorless to yellowish liquid with a strong odor and is mainly used as an intermediate in the synthesis of other chemicals. TCMB is a highly reactive compound and has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-3-(chloromethyl)benzene involves its ability to react with various functional groups present in organic compounds. The chloromethyl group in 1,2,4-Trichloro-3-(chloromethyl)benzene is highly reactive and can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. These reactions can lead to the formation of new compounds with different properties and applications.
Efectos Bioquímicos Y Fisiológicos
1,2,4-Trichloro-3-(chloromethyl)benzene has been found to have various biochemical and physiological effects. It has been shown to have toxic effects on the liver, kidney, and lungs in animal studies. 1,2,4-Trichloro-3-(chloromethyl)benzene exposure has also been linked to the development of cancer in some animal models. However, the exact mechanism of 1,2,4-Trichloro-3-(chloromethyl)benzene toxicity and carcinogenicity is still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4-Trichloro-3-(chloromethyl)benzene has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and highly reactive. However, it has some limitations as well. 1,2,4-Trichloro-3-(chloromethyl)benzene is a highly toxic and hazardous compound, and its use requires proper safety precautions and equipment. Its reactivity can also make it difficult to handle in some experiments.
Direcciones Futuras
1,2,4-Trichloro-3-(chloromethyl)benzene has several potential future directions for research. One area of interest is the development of new synthetic routes for 1,2,4-Trichloro-3-(chloromethyl)benzene and its derivatives. Another area of interest is the investigation of the toxicological and carcinogenic effects of 1,2,4-Trichloro-3-(chloromethyl)benzene in humans. Additionally, 1,2,4-Trichloro-3-(chloromethyl)benzene could be used as a starting material for the synthesis of new drugs and materials with unique properties.
Conclusion:
In conclusion, 1,2,4-Trichloro-3-(chloromethyl)benzene is a highly reactive and versatile compound with various applications in scientific research. Its synthesis, mechanism of action, and biochemical effects have been extensively studied, and it has several advantages and limitations in lab experiments. 1,2,4-Trichloro-3-(chloromethyl)benzene has several potential future directions for research, and its unique properties make it a valuable reagent for various applications.
Métodos De Síntesis
The synthesis of 1,2,4-Trichloro-3-(chloromethyl)benzene involves the chlorination of 1,2,4-trichlorobenzene with formaldehyde in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-3-(chloromethyl)benzene has been widely used in scientific research due to its unique properties and reactivity. It has been used as a starting material for the synthesis of various organic compounds such as pesticides, pharmaceuticals, and dyes. 1,2,4-Trichloro-3-(chloromethyl)benzene has also been used in the synthesis of polymers and resins.
Propiedades
Número CAS |
1424-79-9 |
|---|---|
Nombre del producto |
1,2,4-Trichloro-3-(chloromethyl)benzene |
Fórmula molecular |
C7H4Cl4 |
Peso molecular |
229.9 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |
Clave InChI |
HOLOJLLLDKVVJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
Otros números CAS |
1424-79-9 |
Sinónimos |
1,2,4-trichloro-3-(chloromethyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



